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Compound of Interest

Compound Name: 4-Bromofuran-3-carbaldehyde

Cat. No.: B8761363

Get Quote

Introduction & Structural Context
4-Bromofuran-3-carbaldehyde (also known as 3-bromo-4-formylfuran) represents a

"privileged scaffold" in drug discovery. Unlike the more common 2,3- or 2,5-substituted furans,

the 3,4-substitution pattern preserves the reactive

-positions (C2 and C5) for late-stage diversification via C-H activation or electrophilic aromatic
substitution.

Chemical Formula:

Molecular Weight: 174.98 g/mol

Key Feature: The molecule possesses a plane of symmetry that is broken by the distinct

electronic effects of the electron-withdrawing formyl group (-CHO) at C3 and the inductively

withdrawing bromine (-Br) at C4.

Structural Analysis (Graphviz)
The following diagram illustrates the electronic environment and synthetic accessibility of the

scaffold.
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Figure 1: Functional map of 4-Bromofuran-3-carbaldehyde highlighting reactive sites.

Spectroscopic Data Profile
The following data represents the consensus spectroscopic signature for 4-bromofuran-3-
carbaldehyde, derived from the characterization of 3,4-disubstituted furan systems

synthesized via the 3,4-dibromofuran lithiation route.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The 3,4-substitution pattern results in a simplified proton spectrum compared to

monosubstituted furans. The key diagnostic feature is the presence of two distinct singlets (or

very narrow doublets) in the aromatic region, corresponding to the C2 and C5 protons.

H NMR (400 MHz, CDCl

)
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Shift (

, ppm)
Multiplicity Integration Assignment

Mechanistic
Insight

9.92 s 1H -CHO

Characteristic

aldehyde proton;

deshielded by

carbonyl

anisotropy.

8.14
s (or d,

Hz)
1H C2-H

Most deshielded

aromatic proton

due to proximity

to the electron-

withdrawing

carbonyl group

(ortho-like

effect).

7.65
s (or d,

Hz)
1H C5-H

Deshielded by

the adjacent

bromine atom

but less so than

H2.

Note: A small long-range coupling (

Hz) is often observed in high-resolution scans, characteristic of 2,5-unsubstituted furans.

C NMR (100 MHz, CDCl

)
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Shift (

, ppm)
Type Assignment

Electronic
Environment

184.5 C=O -CHO Carbonyl carbon.

151.2 CH C2

Alpha-carbon adjacent

to oxygen and

aldehyde; highly

deshielded.

143.8 CH C5

Alpha-carbon adjacent

to oxygen and

bromine.

124.5 C_quat C3
Beta-carbon bearing

the formyl group.

104.2 C_quat C4

Beta-carbon bearing

the bromine; shielded

relative to C3 due to

heavy atom effect.

B. Infrared (IR) Spectroscopy
The IR spectrum is dominated by the carbonyl stretch and the characteristic furan ring

"breathing" modes.
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Wavenumber (cm

)
Vibration Mode Description

3120 - 3140 C-H Stretch
Weak, sharp aromatic C-H

stretching (furan ring).

2850, 2750 C-H Stretch (Aldehyde)
"Fermi doublet" characteristic

of the aldehyde C-H bond.

1685 - 1695 C=O Stretch

Strong carbonyl absorption.

Slightly lower than aliphatic

aldehydes due to conjugation

with the furan ring.

1550, 1490 C=C Stretch Furan ring skeletal vibrations.

1150 C-O-C Stretch
Characteristic ether linkage of

the furan ring.

740 C-Br Stretch
Fingerprint region band

indicating aryl bromide.

C. Mass Spectrometry (MS)
The mass spectrum provides definitive proof of the bromine incorporation via the characteristic

isotope pattern.

Ionization Mode: EI (Electron Impact, 70 eV)

Molecular Ion (

): 174 and 176 (1:1 intensity ratio).

Fragmentation Pathway (Graphviz)
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Molecular Ion [M]+
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Fragmentation
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Figure 2: Proposed EI-MS fragmentation pathway for 4-bromofuran-3-carbaldehyde.

Interpretation:

Isotope Pattern: The equal height of peaks at 174 and 176 confirms the presence of a single

bromine atom (

and

).

Base Peak: The loss of the formyl radical (-CHO, mass 29) typically generates the cation at

m/z 145/147 (bromofuran cation), which is often the base peak in furan aldehydes.

Debromination: A peak at m/z 95 indicates the loss of bromine, leaving the furan-3-

carboxaldehyde radical cation.

Experimental Protocol: Synthesis & Isolation
To ensure the integrity of the spectroscopic data, the compound must be synthesized with high

regiocontrol. The most reliable method involves the halogen dance/lithiation of 3,4-

dibromofuran.
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Methodology: Lithiation-Formylation of 3,4-
Dibromofuran
Reaction Scheme:

Step-by-Step Protocol:

Setup: Flame-dry a 100 mL two-neck round-bottom flask and purge with Argon. Add a

magnetic stir bar.

Reagents:

3,4-Dibromofuran (1.0 eq, 5.0 mmol)

Anhydrous THF (20 mL)

-Butyllithium (1.05 eq, 2.5 M in hexanes)

Anhydrous DMF (1.5 eq)

Lithiation:

Dissolve 3,4-dibromofuran in THF and cool to -78°C (dry ice/acetone bath).

Add

-BuLi dropwise over 15 minutes. Crucial: Maintain internal temperature below -70°C to
prevent ring opening or "halogen dance" equilibration to the 2-position.

Stir at -78°C for 30 minutes. The solution typically turns pale yellow.

Formylation:

Add anhydrous DMF dropwise to the lithiated species at -78°C.

Stir for 1 hour, allowing the mixture to warm slowly to 0°C.

Workup:
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Quench with saturated aqueous

(10 mL).

Extract with Diethyl Ether (

mL).

Wash combined organics with Brine, dry over

, and concentrate in vacuo.

Purification:

Purify via flash column chromatography (Silica gel, 10% EtOAc in Hexanes).

Yield: Expect 75-85% as a white to pale yellow solid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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